ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate” are currently unknown. This compound belongs to the thieno[3,2-d]pyrimidines class of chemical compounds , which are known to exhibit diverse biological activities . .
Mode of Action
Thieno[3,2-d]pyrimidines, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of “this compound” with its targets, and the resulting changes, are subjects for future research.
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to be involved in a variety of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of thieno[3,2-d]pyrimidines , it is likely that this compound may have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound .
Scientific Research Applications
Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thieno and pyrimidine rings.
Uniqueness
Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate is unique due to its specific substituents and the ethyl ester group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
ethyl 3-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-15(20)8-9-19-11-18-16-13(17(19)21)10-14(23-16)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYCZGMNPPJQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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